
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and acetylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Introduction of Sulfonic Acid Group: Sulfonation of the anthracene backbone is carried out using sulfuric acid or oleum.
Acetylethylamino Group Addition: The acetylethylamino group is introduced via acylation reactions using acetyl chloride and ethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Batch Processing: Each reaction step is performed in separate batches to ensure purity and yield.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed, and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is used in various fields:
Chemistry: As a reagent in organic synthesis and as a fluorescent probe.
Biology: In the study of enzyme interactions and as a marker in fluorescence microscopy.
Industry: Used in the manufacture of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Fluorescence: The anthracene backbone allows it to act as a fluorescent marker, useful in imaging techniques.
Pathways Involved: It can affect signaling pathways by interacting with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((4-methylphenyl)sulfonyl)oxyphenylamino-9,10-dihydro-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-((4-methylphenyl)sulfonyl)amino)phenyl)amino-9,10-dioxo-, monosodium salt
Uniqueness
- Functional Groups : The presence of the acetylethylamino group distinguishes it from other similar compounds.
- Applications : Its unique structure allows for specific applications in fluorescence and enzyme inhibition studies.
Propiedades
Número CAS |
71278-40-5 |
|---|---|
Fórmula molecular |
C24H20N3NaO6S |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
sodium;4-[4-[acetyl(ethyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21N3O6S.Na/c1-3-27(13(2)28)15-10-8-14(9-11-15)26-18-12-19(34(31,32)33)22(25)21-20(18)23(29)16-6-4-5-7-17(16)24(21)30;/h4-12,26H,3,25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
Clave InChI |
CGYRIGZWCZLGFC-UHFFFAOYSA-M |
SMILES canónico |
CCN(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



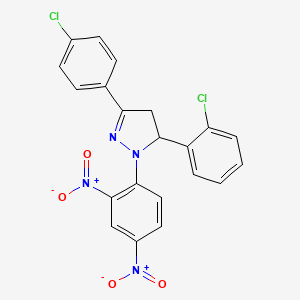
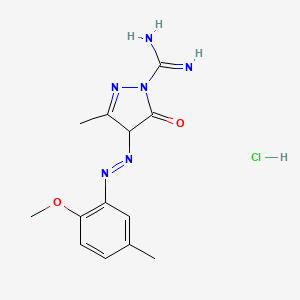


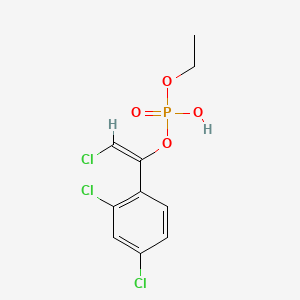
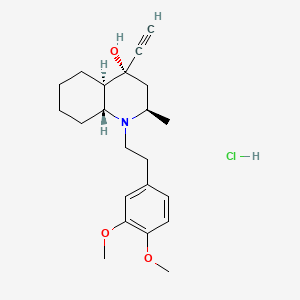
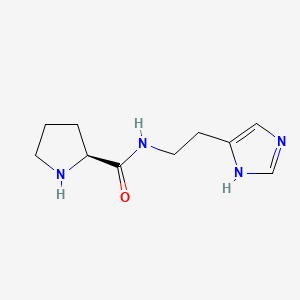

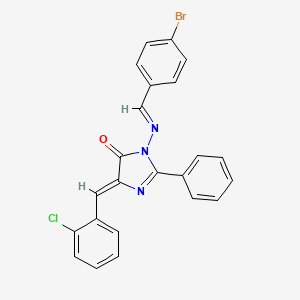


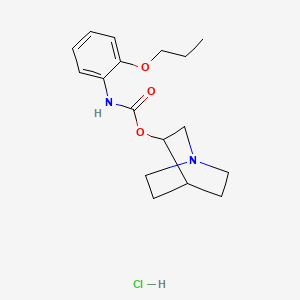
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
